4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate
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Overview
Description
4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the isoindolinyl structure. The phenethyl group is then attached, and finally, the sulfonate ester is formed using 4-methylbenzenesulfonyl chloride under basic conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles under basic conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The phenethyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common reagents used in these reactions include bases like sodium hydroxide for substitution, acids like trifluoroacetic acid for deprotection, and oxidizing agents like potassium permanganate for oxidation reactions .
Scientific Research Applications
4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with specific molecular targets, such as enzymes. The Boc-protected amino group can be deprotected to form a free amine, which can then interact with active sites of enzymes, potentially inhibiting their activity. The phenethyl and sulfonate groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and sulfonate esters. For example:
4-((tert-Butoxycarbonyl)amino)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a sulfonate.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds also feature Boc-protected amino groups but are used in different applications, such as ionic liquids for organic synthesis.
The uniqueness of 4-(5-((tert-Butoxycarbonyl)amino)isoindolin-2-yl)phenethyl 4-methylbenzenesulfonate lies in its combination of the isoindolinyl structure with the phenethyl and sulfonate groups, providing distinct reactivity and applications.
Properties
Molecular Formula |
C28H32N2O5S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[4-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroisoindol-2-yl]phenyl]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H32N2O5S/c1-20-5-13-26(14-6-20)36(32,33)34-16-15-21-7-11-25(12-8-21)30-18-22-9-10-24(17-23(22)19-30)29-27(31)35-28(2,3)4/h5-14,17H,15-16,18-19H2,1-4H3,(H,29,31) |
InChI Key |
WTNBIXSZQLAQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)N3CC4=C(C3)C=C(C=C4)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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